2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
Description
The compound 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide features a pyrimidine ring substituted at position 4 with a 3,4-dimethylphenyl group and at position 2 with a sulfanyl (-S-) bridge connected to an N-phenylacetamide moiety. This structure confers unique steric and electronic properties, distinguishing it from simpler analogs.
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-14-8-9-16(12-15(14)2)18-10-11-21-20(23-18)25-13-19(24)22-17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEHJZSMHCQHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3,4-dimethylbenzaldehyde and guanidine.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acylation: The final step involves the acylation of the sulfanyl-pyrimidine intermediate with phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the phenylacetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrimidine or phenylacetamide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Molecular Properties
2-[(4-Methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide (C₁₃H₁₃N₃OS, MW: 259.33 g/mol)
- Key Differences : The pyrimidine ring here bears a single methyl group at position 4, lacking the bulky 3,4-dimethylphenyl substituent.
- Implications : Reduced steric hindrance and lower molecular weight compared to the target compound may enhance solubility but decrease lipophilicity. This could result in differing pharmacokinetic profiles .
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (C₁₂H₁₂ClN₅OS, MW: 317.77 g/mol)
- Key Differences: The 4,6-diaminopyrimidine substituent introduces hydrogen-bonding capabilities (N–H groups) absent in the target compound.
- Implications: The amino groups facilitate intramolecular N–H⋯N hydrogen bonds, stabilizing a folded conformation with pyrimidine-benzene ring inclinations of 42.25°–67.84° .
Crystallographic and Conformational Comparisons
A Cambridge Structural Database (CSD) survey identified five analogs of 2-[(pyrimidin-2-yl)sulfanyl]-N-phenylacetamide derivatives :
Diaminopyrimidine analogs: Exhibit intramolecular hydrogen bonds and variable ring inclinations (42.25°–67.84°).
Target compound: The absence of H-bond donors (due to dimethylphenyl substitution) may lead to less stable folded conformations but increased rigidity from steric effects.
Table 1: Structural and Crystallographic Comparison
*Estimated based on formula C₂₀H₂₀N₃OS.
Biological Activity
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is an organic compound that falls within the category of acetamides. Its unique structure, featuring a pyrimidine ring and a sulfanyl group, suggests potential biological activities that merit investigation. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-phenylacetamide. Its molecular formula is , and it possesses a complex structure that contributes to its biological properties.
Structural Representation
| Property | Description |
|---|---|
| IUPAC Name | 2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-phenylacetamide |
| Molecular Formula | C22H23N3OS |
| Molecular Weight | 377.50 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyrimidine ring allows for potential interactions with various biological pathways, which may include:
- Enzyme Inhibition : The sulfanyl group may facilitate binding to active sites on enzymes, thereby inhibiting their function.
- Receptor Modulation : The compound might act as an agonist or antagonist at certain receptors involved in signaling pathways.
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results in several areas:
Anticancer Activity
Studies have indicated that derivatives of pyrimidine compounds often exhibit anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy in inhibiting tumor cell proliferation in vitro and in vivo models.
Anticonvulsant Activity
Research has explored the anticonvulsant potential of related compounds. For example, studies involving N-phenylacetamide derivatives demonstrated significant protection against seizures in animal models. The mechanism often involves modulation of voltage-sensitive sodium channels, which may also apply to the compound .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been investigated for their ability to inhibit bacterial growth and could be explored further for therapeutic applications against resistant strains.
Case Studies and Research Findings
- Anticonvulsant Screening : In a study assessing several acetamide derivatives, one analog demonstrated significant protection against maximal electroshock seizures at doses of 100 mg/kg. This suggests that similar compounds could be effective in managing epilepsy (PMC4491109) .
- Anticancer Research : A series of pyrimidine derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines. Some compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity (BenchChem) .
- Antimicrobial Testing : Compounds with similar structural motifs were tested against a panel of bacterial strains, showing varying degrees of inhibition. These results highlight the potential for further development into antimicrobial agents (BenchChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
